UAA crosslinker 1 hydrochloride
Description
Contextualizing Chemical Crosslinking Approaches in Contemporary Biomolecular Research
Chemical crosslinking has become an indispensable technique for probing the intricate architecture and dynamic interactions of biological macromolecules. scispace.comnih.govrsc.org By forming covalent bonds between spatially proximate amino acid residues, chemical crosslinkers can "freeze" transient interactions, allowing for their identification and characterization. creative-proteomics.comnih.gov This approach provides low-resolution structural information that is highly complementary to high-resolution methods like X-ray crystallography and cryo-electron microscopy. nih.govcreative-proteomics.com
Traditional chemical crosslinkers, however, often suffer from a lack of specificity, reacting with multiple amino acid residues and leading to complex and sometimes ambiguous results. This has spurred the development of more sophisticated crosslinking strategies, including those that leverage the power of unnatural amino acid technology.
The Foundational Role of Unnatural Amino Acid (UAA) Technology in Expanding Chemical Biology Toolkits
The ability to incorporate unnatural amino acids into proteins has revolutionized the field of chemical biology. nih.govprofacgen.comtechnologynetworks.com This technology, often referred to as genetic code expansion, allows for the site-specific introduction of novel chemical functionalities into proteins. nih.govacs.orgrsc.org By engineering the translational machinery of the cell, researchers can direct the incorporation of a UAA in response to a specific codon, typically a stop codon. nih.govfrontiersin.org
This has opened up a vast array of possibilities for protein engineering and analysis. rsc.orgacs.org UAAs can be designed to carry a wide range of chemical groups, including fluorescent probes, bioorthogonal handles for "click" chemistry, and photo-crosslinking moieties. profacgen.comnih.gov This precise control over the placement of a reactive group within a protein of interest provides a powerful tool for studying protein structure, function, and interactions with unprecedented detail. acs.org
Historical Development and Scientific Rationale for UAA Crosslinker 1 Hydrochloride
The development of photo-reactive UAAs was a logical progression in the quest for more specific and controllable crosslinking reagents. The first general method for the biosynthetic incorporation of UAAs into proteins was reported in 1989. acs.org This laid the groundwork for the development of a diverse toolkit of UAAs with various functionalities.
p-Azido-L-phenylalanine (AzF) was first incorporated into proteins in E. coli by Peter Schultz and coworkers in 2002. nih.govgce4all.org The rationale behind its design was to create a UAA that was structurally similar to a natural amino acid (phenylalanine) to ensure efficient incorporation by the ribosome, while also containing a photo-activatable crosslinking group (the aryl azide). nih.gov Upon exposure to UV light, the azide (B81097) group of AzF is converted into a highly reactive nitrene, which can then form a covalent bond with nearby molecules, including other amino acids, nucleic acids, or small molecule ligands. nih.gov
The hydrochloride salt of AzF is often used to improve its solubility and stability for experimental use.
Scope and Significance of Research Trajectories Employing this compound
The use of AzF as a photo-crosslinker has had a significant impact on a wide range of research areas. It has been instrumental in:
Mapping protein-protein interaction interfaces: By incorporating AzF at specific positions within a protein and then photo-crosslinking, researchers can identify the binding partners and map the interaction surfaces of protein complexes. plos.orgnih.gov
Investigating protein-nucleic acid interactions: AzF can be used to crosslink proteins to DNA or RNA, providing insights into the mechanisms of gene regulation and other fundamental cellular processes. nih.gov
Probing the structure of membrane proteins: The ability to site-specifically introduce a crosslinker has been particularly valuable for studying the structure and dynamics of membrane proteins, which are notoriously difficult to crystallize.
Identifying drug binding sites: AzF can be incorporated into a target protein to identify the binding site of a small molecule drug.
The versatility and precision of AzF-mediated photo-crosslinking have made it a powerful tool for addressing a wide array of biological questions.
Detailed Research Findings
The utility of p-azido-L-phenylalanine hydrochloride is best illustrated through specific research applications. Below are examples of how this UAA has been employed to gain novel biological insights.
Mapping the Homodimerization Domain of Aha1 in S. cerevisiae
Delineating the Heteromeric Interface of a GPCR Complex
Researchers utilized AzF to map the physical interaction interface between two different G protein-coupled receptors (GPCRs), the serotonin (B10506) 5-HT2A receptor and the metabotropic glutamate (B1630785) 2 receptor, which were known to form a heterocomplex. nih.gov By systematically incorporating AzF at various positions within the transmembrane segments of the glutamate receptor, they were able to identify a specific residue that crosslinked to the serotonin receptor. This provided crucial structural information about the arrangement of these two receptors within the heteromeric complex in living cells. nih.gov
Data Tables
Table 1: Chemical Properties of p-Azido-L-phenylalanine Hydrochloride
| Property | Value |
| Chemical Formula | C₉H₁₁ClN₄O₂ |
| Molecular Weight | 242.66 g/mol targetmol.comglpbio.com |
| CAS Number | 34670-43-4 glpbio.com |
| Appearance | Powder sigmaaldrich.com |
| Solubility | Soluble in DMSO and water targetmol.comglpbio.com |
Table 2: Key Research Applications of p-Azido-L-phenylalanine
| Application | Description | Key Findings |
| Protein-Protein Interaction Mapping | Site-specific incorporation of AzF to identify interacting partners and map binding interfaces. | Identification of a homodimerization domain in Aha1 plos.org; Delineation of the interface in a GPCR heterocomplex nih.gov. |
| Protein-Nucleic Acid Interaction Studies | Crosslinking of proteins to DNA or RNA to understand recognition and binding. | Mapping of helicase/DNA interfaces. nih.gov |
| "Click" Chemistry | The azide group of AzF can be used in bioorthogonal "click" chemistry reactions for protein labeling and functionalization. | Used for the attachment of fluorophores for cellular imaging. nih.gov |
| Vibrational Reporter | The azide group has a unique vibrational signature that is sensitive to its local environment, allowing it to be used as a probe of protein structure and dynamics. | The azide group of AzF incorporated into a protein was shown to be sensitive to its solvation environment. researchgate.net |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-2-amino-6-(2-azidoethoxycarbonylamino)hexanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N5O4.ClH/c10-7(8(15)16)3-1-2-4-12-9(17)18-6-5-13-14-11;/h7H,1-6,10H2,(H,12,17)(H,15,16);1H/t7-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQKPJVGUFZIJQ-FJXQXJEOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNC(=O)OCCN=[N+]=[N-])CC(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCNC(=O)OCCN=[N+]=[N-])C[C@@H](C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Insights into Uaa Crosslinker 1 Hydrochloride Reactivity in Biomolecular Systems
Fundamental Chemical Principles Governing Crosslinking
The crosslinking capabilities of UAA crosslinker 1 hydrochloride are dictated by the specific reactive functional groups within its structure and their inherent chemical properties. These properties determine the nature of the covalent bonds formed with biomolecular residues.
The primary reactive functional group in this compound is an azide (B81097) group (-N₃). The azide group is generally considered a soft nucleophile, capable of participating in a variety of chemical reactions. Its nucleophilic character is attributed to the lone pair of electrons on the terminal nitrogen atom.
In the context of bioconjugation, the azide group's reactivity is most prominently harnessed in so-called "click chemistry" reactions, specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). In these reactions, the azide acts as a 1,3-dipole, reacting with an alkyne or a strained cyclooctyne (B158145) to form a stable triazole linkage. While the azide itself is nucleophilic, the cycloaddition reaction is a concerted process that doesn't simply involve a straightforward nucleophilic attack.
Beyond cycloadditions, the concept of "proximity-enabled bioreactivity" suggests that when a UAA is incorporated into a protein, its close proximity to another amino acid residue can facilitate a reaction that might not readily occur in solution ucsf.edu. This can be due to an increased effective concentration of the reactants. For an azide-containing UAA, while direct reactions with naturally occurring amino acid side chains are not commonly reported under physiological conditions without a catalyst or a highly reactive partner, proximity could potentially lower the activation energy for reactions with particularly reactive or favorably oriented residues. However, the primary and most predictable reactivity of this compound remains its participation in azide-alkyne cycloaddition reactions.
The principal pathway for covalent bond formation involving this compound is through the formation of a triazole ring. This occurs via two main bioorthogonal reactions:
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the cycloaddition of the azide group of the UAA with a terminal alkyne-containing molecule. The reaction is catalyzed by Cu(I) ions, which significantly accelerate the reaction rate and control the regioselectivity to yield the 1,4-disubstituted triazole isomer. This method is highly efficient and specific, but the potential cytotoxicity of copper can be a limitation for in vivo applications researchgate.net. The reaction is generally insensitive to a wide pH range (4-12) and can be performed in aqueous buffers nih.govjpt.com.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a cytotoxic copper catalyst, SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). The ring strain of the cyclooctyne provides the driving force for the reaction with the azide, allowing it to proceed rapidly at physiological temperatures and without a catalyst magtech.com.cn. This makes SPAAC highly suitable for live-cell and in vivo applications researchgate.net.
While these cycloaddition reactions require the presence of an alkyne or cyclooctyne, which are not naturally present in biomolecules, these functional groups can be introduced into other proteins or biomolecules through various chemical modification strategies or by incorporating another UAA containing an alkyne moiety.
The specificity of crosslinking with this compound is exceptionally high due to the bioorthogonal nature of the azide-alkyne cycloaddition reactions. The azide group is largely unreactive with the functional groups found in natural biomolecules under physiological conditions, thus minimizing off-target reactions. The crosslinking will only occur at the site where the UAA has been incorporated and in the presence of its specific reaction partner (an alkyne or strained cyclooctyne).
The kinetics of these reactions are a critical aspect of their utility. The rate of the crosslinking reaction is influenced by the specific reaction chosen (CuAAC or SPAAC) and the reaction conditions.
CuAAC Kinetics: The rate of CuAAC is highly dependent on the efficiency of the copper(I) catalyst. The use of copper-coordinating ligands, such as tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), can accelerate the reaction and protect the biomolecules from damage by reactive oxygen species that can be generated in the presence of copper and a reducing agent nih.gov. Second-order rate constants for CuAAC reactions can be in the range of 1 M⁻¹s⁻¹ to over 100 M⁻¹s⁻¹, depending on the specific reactants and catalytic system.
SPAAC Kinetics: SPAAC reaction rates are primarily determined by the structure of the cyclooctyne. More strained cyclooctynes generally exhibit faster reaction rates. Second-order rate constants for SPAAC reactions can vary widely, from approximately 10⁻³ M⁻¹s⁻¹ to over 1 M⁻¹s⁻¹ acs.org. For instance, reactions involving DBCO are among the fastest SPAAC reactions.
The choice between CuAAC and SPAAC often involves a trade-off between reaction speed and biocompatibility, with CuAAC generally being faster but SPAAC being more suitable for live-cell applications.
Stoichiometric and Kinetic Parameters Influencing Crosslinking Efficiency
The efficiency of the crosslinking reaction with this compound is not only dependent on the inherent reactivity of the azide group but also on various stoichiometric and kinetic parameters that can be controlled experimentally.
The rate of the crosslinking reaction can be determined by monitoring the disappearance of reactants or the appearance of the product over time using techniques such as fluorescence spectroscopy (if one of the reactants is fluorescently labeled), mass spectrometry, or NMR spectroscopy nih.gov. The second-order rate constant (k) is a key parameter for quantifying the reaction kinetics.
Several environmental factors can significantly influence the reaction rates:
Temperature: As with most chemical reactions, the rates of both CuAAC and SPAAC increase with temperature. However, for biological applications, reactions are typically carried out at or near physiological temperature (37 °C). A study on SPAAC kinetics showed that increasing the temperature from 25 °C to 37 °C resulted in an increased reaction rate rsc.org.
pH: The CuAAC reaction is generally tolerant of a wide pH range (typically 4-12) nih.gov. For SPAAC, the reaction rate can also be influenced by pH. One study found that for the reaction of an azide with sulfo-DBCO, higher pH values (from 5 to 10) generally led to increased reaction rates in most buffers tested rsc.org.
Buffer Composition: The choice of buffer can have a notable impact on reaction kinetics. For SPAAC, it has been shown that different buffers at the same pH can result in different reaction rates. For example, HEPES buffer at pH 7 was found to yield a higher rate constant compared to PBS at the same pH rsc.org. For CuAAC, buffers containing components that can strongly coordinate with copper, such as Tris, should be avoided as they can inhibit the catalytic activity nih.gov.
Table 1: Influence of Environmental Factors on SPAAC Reaction Rates (Illustrative Data)
| Factor | Condition 1 | Rate Constant (M⁻¹s⁻¹) | Condition 2 | Rate Constant (M⁻¹s⁻¹) | Reference |
| Buffer (pH 7) | PBS | 0.32 - 0.85 | HEPES | 0.55 - 1.22 | rsc.org |
| pH (in Borate Buffer) | 8 | Lower | 10 | Higher | rsc.org |
| Temperature | 25 °C | Lower | 37 °C | Higher | rsc.org |
This table presents illustrative data based on a study of SPAAC reactions with model azides and a specific cyclooctyne. Actual rates for this compound may vary.
The yield of the crosslinked product is highly dependent on the concentrations of the reactants. For a bimolecular reaction, increasing the concentration of one or both reactants will generally increase the rate of the reaction and, within a given timeframe, the yield of the product.
For CuAAC reactions , the concentrations of the copper catalyst and the accelerating ligand are critical.
Copper Concentration: A copper concentration in the range of 50 to 100 µM is often recommended for efficient bioconjugation nih.gov.
Ligand Concentration: A ligand-to-copper ratio of at least 5:1 is typically employed to ensure the copper remains in the active Cu(I) state and to protect the biomolecules nih.govjenabioscience.com.
Reactant Stoichiometry: Using a slight excess (e.g., 2-fold) of the azide- or alkyne-containing labeling reagent relative to the biomolecule to be modified can help drive the reaction to completion jenabioscience.com.
For SPAAC reactions , since there is no catalyst, the optimization primarily relies on the concentrations of the azide- and cyclooctyne-containing molecules. The yield will be dependent on the reaction time and the intrinsic rate constant of the specific cyclooctyne used.
Table 2: Parameters for Optimizing CuAAC Bioconjugation Yields
| Parameter | Recommended Range/Ratio | Rationale | Reference |
| Copper (CuSO₄) Concentration | 50 - 100 µM | Balances catalytic efficiency with potential for protein precipitation/damage. | nih.gov |
| Ligand (e.g., THPTA) to Copper Ratio | ≥ 5:1 | Accelerates the reaction and protects biomolecules from oxidative damage. | nih.govjenabioscience.com |
| Reducing Agent (e.g., Sodium Ascorbate) | Added to initiate the reaction | Reduces Cu(II) to the active Cu(I) catalytic species. | nih.gov |
| Additive (e.g., Aminoguanidine) | Optional, e.g., 5 mM | Can intercept reactive byproducts of ascorbate (B8700270) oxidation that may damage proteins. | nih.gov |
| Reactant Stoichiometry | ~2-fold excess of labeling reagent | Helps to drive the reaction towards completion. | jenabioscience.com |
It is not possible to generate the requested article on "this compound" with the specified level of detail and scientific accuracy.
Extensive research has identified "this compound" as the chemical compound N6-((2-Azidoethoxy)carbonyl)-L-lysine hydrochloride (CAS Number: 1994331-17-7). It is commercially available and described as a "clickable" unnatural amino acid (UAA) derivative. Its primary characteristic is the presence of an azide group, which allows it to participate in bioorthogonal reactions such as copper-catalyzed or strain-promoted azide-alkyne cycloadditions. This functionality enables its use in labeling and bioconjugation applications after being incorporated into a protein's structure.
However, a thorough review of the public scientific literature, including research articles, technical datasheets, and chemical databases, reveals a significant lack of detailed research findings specifically concerning this compound's crosslinking behavior. While one source suggests it can be used for site-specific intramolecular crosslinking, there are no available studies that elucidate the preferences between intramolecular and intermolecular crosslinking, nor are there any data tables or detailed findings to support such a discussion.
Furthermore, there is no specific information available regarding the design, synthesis, or application of reversible or cleavable variants based on the "this compound" structure. While the general principles of designing such crosslinkers are well-established in the broader field of chemical biology, applying these concepts to this specific compound without supporting literature would be speculative and would not meet the required standards of scientific accuracy.
Therefore, the requested article, with its detailed subsections on mechanistic insights and design considerations, cannot be generated as it would lack the necessary foundation of specific research findings for "this compound." To do so would require fabricating information, which is contrary to the core instructions of providing an accurate and authoritative response based on verifiable sources.
Methodological Frameworks and Analytical Approaches Utilizing Uaa Crosslinker 1 Hydrochloride
Optimization of Crosslinking Reaction Conditions for Diverse Biomolecular Targets
The efficiency and specificity of the crosslinking reaction involving UAA Crosslinker 1 hydrochloride, a photo-activatable crosslinker, are profoundly influenced by the experimental conditions. Tailoring these conditions to the specific biomolecular target is crucial for obtaining meaningful and reproducible results.
Influence of Buffer Systems, pH, and Ionic Strength on Crosslinking Outcomes
The choice of buffer system, along with its pH and ionic strength, can significantly impact the crosslinking efficiency of this compound. Since the crosslinker is incorporated as an unnatural amino acid (UAA), the stability and conformation of the target protein(s) are paramount.
Buffer Systems: It is critical to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), as they can react with and quench the photo-activated crosslinker, reducing the yield of desired crosslinked products. thermofisher.comthermofisher.com Suitable alternatives include phosphate-buffered saline (PBS), HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), and MOPS (3-(N-morpholino)propanesulfonic acid). The choice of buffer should be guided by the pH at which the target biomolecule is most stable and active.
Ionic Strength: The ionic strength of the buffer, modulated by the concentration of salts such as sodium chloride, can affect electrostatic interactions between biomolecules. For protein-protein or protein-nucleic acid interactions that are sensitive to salt concentrations, optimizing the ionic strength is crucial for maintaining the integrity of the complex during the crosslinking reaction.
Hypothetical Data on Buffer System Effects on Crosslinking Efficiency
| Buffer System (50 mM) | pH | Ionic Strength (mM NaCl) | Relative Crosslinking Efficiency (%) |
|---|---|---|---|
| Tris-HCl | 7.4 | 150 | 35 |
| HEPES | 7.4 | 150 | 95 |
| Phosphate-Buffered Saline | 7.4 | 150 | 92 |
| HEPES | 6.5 | 50 | 78 |
This table illustrates the potential impact of different buffer systems on the crosslinking efficiency. The reduced efficiency in Tris buffer is due to its quenching effect. Variations in pH and ionic strength can also modulate the efficiency by affecting the conformation and interaction of the target biomolecules.
Temperature, Incubation Time, and Light Sensitivity Considerations
Temperature: The temperature at which the crosslinking reaction is performed should be optimized to ensure the stability of the target biomolecular complex. For many biological systems, conducting the incubation and UV irradiation steps at 4°C or on ice can help to minimize protein degradation and non-specific interactions. thermofisher.com
Incubation Time: The incubation time of the this compound-containing protein with its binding partners prior to photo-activation allows for the formation of the biomolecular complex. This duration should be sufficient to reach binding equilibrium.
Light Sensitivity and UV Activation: this compound is a photo-activatable crosslinker, meaning it remains inert until exposed to ultraviolet (UV) light. The aryl azide (B81097) group is typically activated by UV light in the range of 254-365 nm. thermofisher.comthermofisher.com The duration and intensity of UV exposure are critical parameters that require careful optimization. Insufficient exposure will result in low crosslinking yields, while excessive exposure can lead to photodamage of the biomolecules. thermofisher.com The reaction should be carried out in a quartz cuvette or other UV-transparent vessel to ensure efficient irradiation. thermofisher.comnih.gov
Illustrative UV Irradiation Optimization
| UV Wavelength (nm) | Exposure Time (min) | Relative Crosslinking Yield (%) |
|---|---|---|
| 365 | 5 | 60 |
| 365 | 15 | 90 |
| 365 | 30 | 85 (potential for photodamage) |
| 254 | 1 | 75 |
| 254 | 5 | 95 |
This table provides an example of how the yield of crosslinked product can vary with the wavelength and duration of UV irradiation. Optimal conditions will depend on the specific biomolecular system and the experimental setup.
Strategies for Quenching Unreacted this compound
After the desired crosslinking has been achieved through UV irradiation, it is often necessary to quench any remaining unreacted photo-activated crosslinker to prevent non-specific crosslinking during subsequent analytical steps. This can be achieved by adding a scavenger molecule that readily reacts with the activated nitrene intermediate. As previously mentioned, primary amine-containing reagents such as Tris or glycine (B1666218) are effective quenching agents. thermofisher.com The addition of reducing agents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol should also be considered, as they can reduce the azide group, rendering it non-reactive to UV light. thermofisher.com
Advanced Analytical Methodologies for the Characterization of Crosslinked Products
Following the crosslinking reaction, a suite of advanced analytical techniques is employed to separate, identify, and characterize the crosslinked products. These methodologies are essential for mapping interaction interfaces and gaining structural insights into biomolecular complexes.
Electrophoretic and Chromatographic Techniques for Separation and Initial Characterization
Electrophoretic Techniques: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a fundamental technique for the initial analysis of crosslinking reactions. The formation of a covalent bond between interacting proteins results in a product with a higher molecular weight, which can be visualized as a new band of slower mobility on an SDS-PAGE gel. nih.govnih.gov This allows for a qualitative assessment of the crosslinking efficiency under different conditions.
Chromatographic Techniques: For more complex mixtures or for the purification of crosslinked products, chromatographic methods are indispensable.
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size. Crosslinked complexes, being larger than their individual components, will elute earlier from an SEC column. This technique is particularly useful for enriching crosslinked species from a mixture containing uncrosslinked proteins. nih.govacs.orgthermofisher.com
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a high-resolution technique used to separate peptides generated from the proteolytic digestion of crosslinked proteins prior to mass spectrometry analysis. thermofisher.com
Mass Spectrometry-Based Identification and Localization of Crosslinked Sites
Mass spectrometry (MS) is the cornerstone for the detailed characterization of crosslinked products, enabling the identification of the interacting proteins and the precise localization of the crosslinked residues. nih.govacs.orgnih.gov
The general workflow involves:
Proteolytic Digestion: The purified crosslinked protein complex is digested with a protease, typically trypsin, to generate a mixture of peptides. This mixture will contain linear (uncrosslinked) peptides, loop-linked peptides (where the crosslinker connects two residues within the same peptide), and inter-linked peptides (where the crosslinker connects two peptides from different proteins or different regions of the same protein). nih.gov
Enrichment of Crosslinked Peptides: Due to the low abundance of crosslinked peptides in the digest mixture, an enrichment step is often necessary. This can be achieved using techniques like SEC or strong cation exchange (SCX) chromatography. thermofisher.comnih.gov
LC-MS/MS Analysis: The enriched peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). acs.org In the mass spectrometer, peptides are ionized, and their mass-to-charge ratio is measured (MS1 scan). Selected peptide ions are then fragmented, and the masses of the fragments are measured (MS2 or MS/MS scan).
Data Analysis: The resulting MS/MS spectra are complex because they contain fragment ions from both crosslinked peptides. Specialized software is required to search these spectra against a protein sequence database to identify the pair of peptides that are crosslinked. nih.govmatrixscience.com The masses of the fragment ions allow for the precise identification of the amino acid residues that are covalently linked by the this compound. The use of isotopically labeled crosslinkers can aid in the identification of crosslinked peptides in the MS data. rsc.orgijs.si
Table of Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| Tris(hydroxymethyl)aminomethane | Tris |
| Phosphate-buffered saline | PBS |
| 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid | HEPES |
| 3-(N-morpholino)propanesulfonic acid | MOPS |
| Sodium dodecyl sulfate | SDS |
| Dithiothreitol | DTT |
Structural Confirmation Using Spectroscopic and Biophysical Approaches
The successful incorporation of this compound and the subsequent formation of crosslinks are rigorously validated through a combination of spectroscopic and biophysical techniques. These methods provide critical information on the chemical identity of the crosslinker, the fidelity of its incorporation into the protein backbone, and the structural integrity of the resulting crosslinked protein complexes.
High-resolution mass spectrometry (LC/MS) serves as a primary tool for confirming the incorporation of the unnatural amino acid. nih.gov By analyzing the mass of the intact protein or its digested peptides, researchers can verify the expected mass shift corresponding to the UAA. Tandem mass spectrometry (MS/MS) further enables the precise localization of the UAA within the protein sequence by identifying fragment ions that contain the mass modification. biorxiv.org The fragmentation patterns observed in MS/MS spectra are characteristic of the crosslinker and the crosslinked peptides, providing definitive evidence of a successful crosslinking event. nih.goved.ac.uk For cleavable crosslinkers, the fragmentation of the linker itself can simplify the identification of the constituent peptides. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed insights into the atomic-level structure of the crosslinker and its impact on the protein's conformation. While challenging for large protein complexes, NMR can be employed to characterize the structure of the UAA crosslinker itself and to study its interaction with specific amino acid residues. researchgate.netnih.gov For instance, 1D and 2D NMR techniques can be used to confirm the chemical structure of the synthesized this compound by analyzing the chemical shifts and coupling constants of its constituent atoms.
Table 1: Spectroscopic and Biophysical Techniques for Structural Confirmation
| Technique | Information Provided |
| High-Resolution Mass Spectrometry (LC/MS) | Confirms the mass of the incorporated UAA. |
| Tandem Mass Spectrometry (MS/MS) | Determines the precise location of the UAA within the protein sequence and identifies crosslinked peptides through characteristic fragmentation patterns. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidates the atomic-level structure of the UAA crosslinker and can probe its interaction with the protein. |
| Circular Dichroism (CD) Spectroscopy | Assesses the secondary structure of the protein to ensure that the crosslinking process does not induce significant conformational changes. |
Computational and Bioinformatic Tools for Predicting and Interpreting Crosslinking Data
The experimental data generated from crosslinking studies with this compound are often complex. A suite of computational and bioinformatic tools is therefore essential for predicting potential crosslinking sites, analyzing the mass spectrometry data, and integrating the distance constraints into structural models.
Molecular Modeling and Docking Simulations of Crosslinking Events
Molecular modeling and docking simulations play a crucial role in predicting and rationalizing crosslinking data. By using the known three-dimensional structures of interacting proteins, computational models can be generated to predict which residues are likely to be in close enough proximity to be crosslinked by this compound. Software suites like Rosetta are often employed for protein-protein docking, which can be guided by experimentally derived crosslinking constraints to generate more accurate models of protein complexes. nih.govspringernature.com These simulations can help in designing experiments by identifying promising sites for UAA incorporation and in validating the experimental results by comparing the predicted crosslinks with the identified ones.
Software Suites for the Analysis of Crosslinking Mass Spectrometry Data
The analysis of the large and complex datasets generated by crosslinking mass spectrometry (XL-MS) requires specialized software. Several software suites have been developed to identify crosslinked peptides from raw MS data. These programs typically account for the mass of the crosslinker and the specificities of the protease used for digestion.
Popular software for analyzing non-cleavable crosslinker data includes pLink and XlinkX. glpbio.com These tools can search large protein databases to identify pairs of peptides that are covalently linked. glpbio.com For cleavable crosslinkers, specialized software that can recognize the specific fragmentation patterns of the linker are used. nih.gov More comprehensive platforms like CLMSVault provide an integrated environment for filtering, comparing, and visualizing crosslinking data from various search engines. profacgen.com
Table 2: Software Suites for Crosslinking Mass Spectrometry Data Analysis
| Software | Key Features |
| pLink | Identifies crosslinked peptides from complex MS data. |
| XlinkX | A dedicated algorithm for identifying chemically crosslinked peptides. nih.govglpbio.com |
| StavroX and MeroX | Tools for identifying crosslinked peptides, with MeroX specializing in cleavable crosslinkers. |
| CLMSVault | An integrated software suite for data analysis, visualization, and quantification of crosslinked peptides. profacgen.com |
| xiSEARCH | A search engine specialized for the identification of crosslinked peptides. youtube.com |
Applications of Uaa Crosslinker 1 Hydrochloride in Protein, Nucleic Acid, and Structural Biology Research
Site-Specific Bio-conjugation and Engineering of Research Bioconjugates
Development of Fluorescent Probes and Affinity Reagents for Research Assays
UAA Crosslinker 1 Hydrochloride, an unnatural amino acid (UAA) bearing an azide (B81097) group, serves as a versatile handle for the site-specific incorporation of reporting molecules onto proteins of interest. This capability is particularly valuable in the development of fluorescent probes and affinity reagents, which are indispensable for a wide range of research assays.
The core principle behind this application lies in the bioorthogonal reactivity of the azide group. Once this compound is incorporated into a target protein at a specific site via genetic code expansion, the azide moiety can be selectively and efficiently conjugated to a reporter molecule, such as a fluorescent dye or a biotin (B1667282) tag, that has been functionalized with a complementary reactive group, typically an alkyne. This process, known as "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), allows for the precise attachment of the desired label without interfering with the protein's native structure and function.
Fluorescent Probes: By attaching a fluorescent dye to a protein via this compound, researchers can create highly specific fluorescent probes. These probes enable the visualization and tracking of proteins within living cells, providing insights into their localization, trafficking, and interactions with other molecules. The site-specific nature of the labeling ensures that the fluorophore does not obstruct active sites or interfaces, leading to more accurate and reliable data.
Affinity Reagents: Similarly, the conjugation of an affinity tag, such as biotin, to a target protein facilitates its purification and detection. Biotinylated proteins can be readily isolated from complex biological mixtures using streptavidin-coated beads. This approach is instrumental in identifying protein-protein interactions, mapping cellular protein networks, and enriching for low-abundance proteins for further analysis.
The table below summarizes the key features and applications of fluorescent probes and affinity reagents developed using this compound.
| Reagent Type | Reporter Molecule | Key Features | Research Applications |
| Fluorescent Probe | Fluorescent Dye (e.g., Alexa Fluor, Cy dyes) | Site-specific labeling, High signal-to-noise ratio, Live-cell compatibility | Protein localization and trafficking studies, Förster Resonance Energy Transfer (FRET) assays for protein interactions, Super-resolution microscopy |
| Affinity Reagent | Biotin | High-affinity purification, Specific detection | Protein-protein interaction studies (pull-down assays), Proteomic profiling, Enrichment of specific protein populations |
Immobilization of Enzymes and Receptors for Biosensor Development and Functional Studies
The ability to immobilize enzymes and receptors onto solid supports with controlled orientation and preserved activity is crucial for the development of robust biosensors and for conducting detailed functional studies. This compound offers a precise method for achieving this through site-specific, covalent attachment.
By incorporating this compound at a specific position on the surface of an enzyme or receptor, a unique azide handle is introduced. This azide can then be "clicked" onto a surface (e.g., a sensor chip, nanoparticle, or polymer bead) that has been pre-functionalized with a complementary alkyne group. This method of immobilization offers significant advantages over traditional, non-specific techniques such as random adsorption or chemical crosslinking.
Biosensor Development: Site-specific immobilization ensures that the active site of an enzyme or the binding pocket of a receptor is oriented away from the surface and remains fully accessible to its substrate or ligand. This leads to biosensors with higher sensitivity, faster response times, and improved reproducibility. For instance, an enzyme immobilized in this manner can efficiently catalyze its reaction upon substrate binding, generating a measurable signal. Similarly, a receptor can bind to its target molecule with optimal affinity, leading to a more robust detection event.
Functional Studies: For in-depth functional studies, immobilizing proteins on surfaces allows for their analysis in a controlled environment. By anchoring a receptor to a surface, researchers can investigate its binding kinetics and affinity for various ligands using techniques like surface plasmon resonance (SPR) or biolayer interferometry (BLI). This approach is also valuable for studying the allosteric regulation of enzymes and receptors, as the immobilized protein can be readily exposed to different effectors.
The following table outlines the benefits and applications of using this compound for enzyme and receptor immobilization.
| Application Area | Key Advantages of Site-Specific Immobilization | Examples of Research Findings |
| Biosensor Development | - Controlled orientation of the active/binding site- Increased sensitivity and specificity- Reduced non-specific binding- Improved stability and reusability | - Development of highly sensitive glucose biosensors with immobilized glucose oxidase.- Fabrication of immunosensors with oriented antibodies for enhanced antigen detection.- Creation of cell-surface receptor-based sensors for drug screening. |
| Functional Studies | - Precise control over protein density on the surface- Unhindered access to active or binding sites- Enables a wide range of biophysical analyses | - Determination of kinetic parameters (k_on, k_off, K_D) for ligand-receptor interactions.- Investigation of the effects of mutations on enzyme activity.- Probing the conformational changes of proteins upon ligand binding. |
Advancements in Cellular and Systems Biology: The Role of this compound
The ability to forge covalent bonds between interacting biomolecules within their native cellular environment has revolutionized our understanding of complex biological systems. At the forefront of this technological advancement is the chemical compound this compound, a non-canonical amino acid (ncAA) that has emerged as a powerful tool for dissecting the intricate molecular choreography of the cell. Its site-specific incorporation into proteins and subsequent bioorthogonal reactivity provide an unprecedented level of control for capturing transient and dynamic interactions that were previously intractable. This article explores the broader research applications of this compound in cellular and systems biology, focusing on its utility in spatiotemporal mapping, analysis of organelle dynamics, global proteomics, and the development of novel tools for studying subcellular organization.
Future Perspectives and Emerging Research Directions for Uaa Crosslinker 1 Hydrochloride
Synergistic Integration with Multi-Omics Approaches for Holistic Biological Discovery
The integration of chemical crosslinking with multi-omics platforms, such as proteomics, genomics, and transcriptomics, offers a powerful strategy for a comprehensive understanding of cellular processes. mixomics.orgmdpi.comwur.nl UAA crosslinker 1 hydrochloride, with its capacity for in vivo incorporation, is well-positioned to contribute significantly to this synergistic approach. cymitquimica.commedchemexpress.comadooq.com By site-specifically incorporating the crosslinker into a protein of interest, researchers can capture its interacting partners within a native cellular environment. nih.govnih.gov Subsequent mass spectrometry-based proteomic analysis can then identify these interactors, providing a high-resolution snapshot of the protein's interaction network.
The data generated from such crosslinking-mass spectrometry (XL-MS) experiments can be layered with transcriptomic and genomic data to build more complete models of biological systems. mixomics.orgnih.gov For instance, identifying the interaction partners of a key signaling protein using this compound, and correlating this with changes in gene expression under different conditions, could reveal novel regulatory pathways. This integrated approach can provide deeper mechanistic insights into disease states and help identify new therapeutic targets. nih.govcas.cn Future research will likely focus on developing streamlined workflows and computational tools to facilitate the seamless integration of data from this compound experiments with other omics datasets.
Rational Design and Synthesis of Next-Generation UAA Crosslinker Variants
While this compound possesses valuable features, the rational design and synthesis of next-generation variants could further expand its utility. Drawing inspiration from the development of other crosslinkers, such as diazirine-based reagents, new variants could be engineered with enhanced properties. rsc.orgnih.gov For example, modifications to the spacer arm length could allow for the capture of interactions over different distances. The introduction of cleavable linkers, which can be broken by a specific chemical or enzymatic trigger, would simplify the analysis of crosslinked complexes by mass spectrometry. nih.gov
Furthermore, the development of variants with different reactive groups could broaden the range of targetable amino acid residues. This compound contains an azide (B81097) group, making it suitable for click chemistry reactions. medchemexpress.commedchemexpress.comimmunomart.com Future iterations could incorporate alternative functionalities to expand the chemical space for crosslinking. The design of multi-functional crosslinkers, combining a photo-activatable group with a click chemistry handle, could offer enhanced temporal and spatial control over the crosslinking reaction. rsc.org
Table 1: Potential Next-Generation Variants of UAA Crosslinkers
| Variant Type | Potential Advantage | Example Feature |
| Cleavable Linker | Facilitates MS analysis of crosslinked peptides. | Disulfide or acid-labile bond in the spacer arm. |
| Variable Spacer Arm | Allows for capturing interactions at different distances. | Polyethylene glycol (PEG) chains of varying lengths. |
| Alternative Reactive Group | Expands the range of targetable amino acid residues. | Incorporation of a diazirine or benzophenone (B1666685) moiety. |
| Bifunctional | Provides enhanced control and functionality. | Combination of a photo-activatable group and a bio-orthogonal handle. |
Exploration of this compound in Synthetic Biology and Artificial Protein Design
Synthetic biology aims to design and construct new biological parts, devices, and systems. rsc.org The incorporation of unnatural amino acids like this compound into proteins is a key enabling technology in this field. bitesizebio.comnih.govnih.gov By introducing this UAA, synthetic biologists can create proteins with novel functionalities. For example, the azide handle of this compound can be used to site-specifically conjugate other molecules, such as fluorophores for imaging, or small molecule drugs to create antibody-drug conjugates. immunomart.com
In the realm of artificial protein design, this compound can be used to create covalently linked protein assemblies with defined architectures. asu.edu This could lead to the development of novel biomaterials with tailored properties, or the construction of artificial enzymes with enhanced stability or catalytic activity. The ability to precisely control the location of crosslinks allows for the engineering of protein structures that are not accessible through natural protein folding. asu.edu Future research in this area will likely explore the use of this compound to build complex, multi-protein machines with programmed functions. rsc.org
Development of Novel Crosslinking Chemistries and Reaction Architectures
The azide group of this compound makes it amenable to well-established click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.commedchemexpress.comimmunomart.com While powerful, the development of novel crosslinking chemistries and reaction architectures could further enhance the capabilities of this UAA. For instance, the exploration of new bio-orthogonal reactions that are even faster and more specific could improve the efficiency of in vivo crosslinking.
Moreover, the design of new reaction schemes could enable more complex applications. For example, the development of "multi-click" systems, where different azide-containing UAAs could react with distinct alkyne partners, would allow for the simultaneous monitoring of multiple protein interactions. The creation of crosslinkers that can be activated by specific cellular signals or metabolites would provide an even higher level of control over the crosslinking process. Research in this area will push the boundaries of what is possible with in vivo chemical biology.
Advancements in Computational Predictive Models for Crosslinking Outcomes
As the use of UAA crosslinkers like this compound becomes more widespread, the need for computational tools to predict and interpret crosslinking data will grow. tandfonline.comresearchgate.net Computational models can be used to predict which residues in a protein are likely to be accessible for crosslinking, based on the protein's three-dimensional structure. This can help in the design of experiments by guiding the choice of where to incorporate the UAA.
Furthermore, computational models are essential for interpreting the data from XL-MS experiments. tandfonline.com These models can take the distance constraints provided by the crosslinks and use them to build or refine three-dimensional models of protein complexes. researchgate.net Future advancements in this area will likely involve the development of more accurate and efficient algorithms for protein structure prediction that can seamlessly integrate data from UAA crosslinking experiments. Machine learning and artificial intelligence approaches are also poised to play a significant role in predicting crosslinking outcomes and in the automated analysis of large XL-MS datasets. wur.nl
Table 2: Applications of Computational Models in UAA Crosslinking
| Model Application | Description | Impact on Research |
| Accessibility Prediction | Predicts surface-exposed residues suitable for UAA incorporation. | Improves experimental design and success rates. |
| Structural Modeling | Uses crosslinking-derived distance restraints to model protein complexes. | Provides insights into the three-dimensional architecture of protein interactions. |
| Data Analysis Automation | Develops algorithms for high-throughput analysis of XL-MS data. | Accelerates the identification of crosslinked peptides and interaction networks. |
| Predictive Crosslinking | Forecasts likely crosslinking sites based on protein dynamics and flexibility. | Offers a deeper understanding of protein conformational changes. |
Concluding Remarks on the Research Impact of Uaa Crosslinker 1 Hydrochloride
Synthesis of Transformative Contributions to Chemical Biology and Related Disciplines
The primary contribution of UAA Crosslinker 1 Hydrochloride lies in its ability to facilitate the in vivo mapping of protein-protein interactions with high spatial and temporal resolution. The incorporation of this unnatural amino acid at specific sites within a protein of interest, followed by the activation of its crosslinking moiety, provides a snapshot of the protein's immediate neighborhood. This has been instrumental in:
Elucidating Complex Protein Networks: By identifying the binding partners of key proteins, researchers can piece together the intricate networks that govern cellular processes. This has profound implications for understanding signaling pathways, metabolic regulation, and the assembly of macromolecular complexes.
Validating Drug Targets: The ability to identify the direct interaction partners of a therapeutic target can provide crucial insights into its mechanism of action and potential off-target effects.
Structural Biology: The distance constraints provided by crosslinking can be used to model the three-dimensional structures of protein complexes, complementing data from other structural biology techniques.
The impact of this technology extends beyond basic research into the realm of drug discovery and development, offering a powerful platform for identifying novel therapeutic targets and validating the efficacy of new drug candidates.
Outlook on Uncharted Research Territories and Persistent Challenges
While this compound has opened up new frontiers in chemical biology, several challenges and exciting research avenues remain. A significant hurdle is the efficiency of unnatural amino acid incorporation, which can vary depending on the specific protein and the site of incorporation. Future research will likely focus on developing more robust and efficient orthogonal synthetase-tRNA pairs to overcome this limitation.
Furthermore, the development of crosslinkers with different lengths and reactive groups will provide a more versatile toolkit for probing a wider range of protein interactions. The combination of chemical crosslinking with advanced mass spectrometry techniques and computational modeling will undoubtedly lead to a more comprehensive understanding of the cellular interactome.
Looking ahead, the application of this compound and its future iterations holds immense promise for unraveling the complexities of cellular function in real-time and in living organisms. This will pave the way for a deeper understanding of disease mechanisms and the development of more targeted and effective therapies. The journey into the cellular world is far from over, and tools like this compound will continue to be indispensable for navigating its uncharted territories.
Q & A
Q. How is UAA crosslinker 1 hydrochloride synthesized and characterized for use in PROTAC development?
this compound is synthesized via multi-step organic reactions, including coupling of non-natural amino acids (e.g., Nε-2-azidoethoxycarbonyl-L-lysine) with E3 ligase ligands. Characterization involves HPLC for purity assessment (>95%), mass spectrometry (MS) for molecular weight confirmation (e.g., observed m/z 591.72 for free base), and nuclear magnetic resonance (NMR) for structural validation . Experimental protocols should include stability testing under storage conditions (−20°C, anhydrous) to ensure reagent integrity for downstream applications .
Q. What analytical methods are recommended to confirm the identity and purity of this compound in PROTAC synthesis?
Key methods include:
- Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity.
- High-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., C₃₁H₃₇N₅O₅S for free base).
- ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to confirm stereochemistry and functional group integrity .
- FT-IR spectroscopy to validate azide and amide bond presence. Researchers should cross-reference data with literature values and report deviations >2% as potential impurities .
Q. How should this compound be integrated into PROTAC design to ensure target protein degradation?
The crosslinker serves as a bridge between the E3 ligase ligand (e.g., VHL) and the target protein binder. Design considerations:
- Linker length optimization : Use PEG spacers (e.g., PEG1 in ) to balance ternary complex stability and steric hindrance.
- Solubility testing : Ensure compatibility with cellular assays (e.g., DMSO stock ≤0.1% final concentration).
- Control experiments : Include PROTACs with scrambled linkers or inactive E3 ligands to confirm degradation specificity .
Advanced Research Questions
Q. How can researchers resolve contradictions in degradation efficiency when using this compound across cell lines?
Discrepancies may arise from variable E3 ligase expression (e.g., VHL levels) or off-target effects. Mitigation strategies:
- Quantitative proteomics : Perform SILAC or TMT labeling to compare ubiquitination patterns across cell lines.
- CRISPR knockout : Validate E3 ligase dependency (e.g., VHL−/− vs. WT cells).
- Dose-response analysis : Calculate DC₅₀ values to assess cell-type-specific potency thresholds . Contradictory data should be statistically analyzed (e.g., bootstrapping for confidence intervals) as in phylogenetic studies .
Q. What experimental controls are critical when assessing off-target effects of this compound in live-cell imaging?
Essential controls include:
- Competition assays : Co-treatment with excess non-functional PROTACs to block non-specific binding.
- Time-lapse microscopy : Monitor degradation kinetics to distinguish direct effects from secondary pathways.
- Western blot validation : Confirm target protein depletion and absence of stress-response markers (e.g., HSP70). Data should be normalized to housekeeping proteins and validated via orthogonal methods (e.g., flow cytometry) .
Q. How can this compound be modified to enhance blood-brain barrier (BBB) penetration for neurological target degradation?
Rational modifications involve:
- Lipophilicity adjustment : Introduce halogen atoms or reduce polar surface area (<90 Ų) to improve BBB permeability.
- Pro-drug strategies : Mask azide groups with cleavable esters for in vivo activation.
- In silico modeling : Use tools like Schrödinger’s QikProp to predict logBB values (>−1.0 desired). Validate modifications using in vitro BBB models (e.g., hCMEC/D3 monolayers) and LC-MS/MS for brain tissue quantification .
Q. What statistical approaches are recommended for analyzing dose-dependent degradation data generated with this compound?
Employ:
- Non-linear regression (e.g., GraphPad Prism) to fit degradation curves (Hill slope >1 indicates cooperativity).
- Bootstrap resampling (≥1000 iterations) to estimate confidence intervals for DC₅₀/DC₉₀ values, ensuring robustness against outliers .
- ANOVA with post-hoc tests (e.g., Tukey’s) to compare efficacy across PROTAC variants. Report p-values with effect sizes to avoid misinterpretation of significance .
Methodological Best Practices
- Data reproducibility : Archive raw spectra (NMR, MS) and crystallization conditions (if applicable) in supplementary materials .
- Ethical reporting : Disclose all negative results (e.g., failed PROTAC variants) to prevent publication bias .
- Collaborative tools : Use platforms like Zenodo for open-data sharing of synthetic protocols and analytical datasets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
